6-Carboxyoxindole
Overview
Description
6-Carboxyoxindole, also known as 2-oxoindoline-6-carboxylic acid, is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.2 g/mol It is a derivative of oxindole, characterized by the presence of a carboxyl group at the sixth position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxyoxindole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted anilines, followed by oxidation and carboxylation reactions . Another method includes the use of indole derivatives, which undergo specific reactions to introduce the carboxyl group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions: 6-Carboxyoxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various oxindole derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Carboxyoxindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Carboxyoxindole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it can inhibit tyrosine-protein phosphatase non-receptor type 1, which plays a role in cellular signaling pathways . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Oxindole: A closely related compound with similar structural features but lacking the carboxyl group at the sixth position.
Indole-2-carboxylic acid: Another related compound with the carboxyl group at the second position of the indole ring.
5-Hydroxyindole: A compound with a hydroxyl group at the fifth position of the indole ring.
Uniqueness: 6-Carboxyoxindole is unique due to the specific positioning of the carboxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-oxo-1,3-dihydroindole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKVTJWRBSYRSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428451 | |
Record name | 6-Carboxyoxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334952-09-9, 33495-09-9 | |
Record name | 6-Carboxyoxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1,3-dihydroindole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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